molecular formula C21H25N3O4S B2904086 N-{[1-(benzenesulfonyl)pyrrolidin-2-yl]methyl}-N'-(2,6-dimethylphenyl)ethanediamide CAS No. 896269-86-6

N-{[1-(benzenesulfonyl)pyrrolidin-2-yl]methyl}-N'-(2,6-dimethylphenyl)ethanediamide

Cat. No.: B2904086
CAS No.: 896269-86-6
M. Wt: 415.51
InChI Key: PFWBOUWZMDEXSH-UHFFFAOYSA-N
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Description

N-{[1-(benzenesulfonyl)pyrrolidin-2-yl]methyl}-N’-(2,6-dimethylphenyl)ethanediamide is a complex organic compound that features a pyrrolidine ring, a benzenesulfonyl group, and a dimethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[1-(benzenesulfonyl)pyrrolidin-2-yl]methyl}-N’-(2,6-dimethylphenyl)ethanediamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment and stringent reaction condition controls.

Chemical Reactions Analysis

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-{[1-(benzenesulfonyl)pyrrolidin-2-yl]methyl}-N’-(2,6-dimethylphenyl)ethanediamide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{[1-(benzenesulfonyl)pyrrolidin-2-yl]methyl}-N’-(2,6-dimethylphenyl)ethanediamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties .

This article provides a comprehensive overview of N-{[1-(benzenesulfonyl)pyrrolidin-2-yl]methyl}-N’-(2,6-dimethylphenyl)ethanediamide, highlighting its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

N-[[1-(benzenesulfonyl)pyrrolidin-2-yl]methyl]-N'-(2,6-dimethylphenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O4S/c1-15-8-6-9-16(2)19(15)23-21(26)20(25)22-14-17-10-7-13-24(17)29(27,28)18-11-4-3-5-12-18/h3-6,8-9,11-12,17H,7,10,13-14H2,1-2H3,(H,22,25)(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFWBOUWZMDEXSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)C(=O)NCC2CCCN2S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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